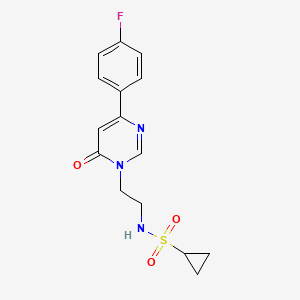

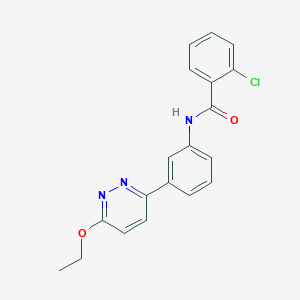

![molecular formula C7H11BF3K B2933971 Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide CAS No. 2542181-77-9](/img/structure/B2933971.png)

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

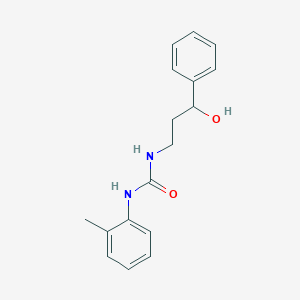

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C7H11BF3K . It is listed under CAS No. 2542181-77-9.

Molecular Structure Analysis

The molecular weight of this compound is 202.07 g/mol . The IUPAC name is potassium;1-bicyclo [4.1.0]heptanyl (trifluoro)boranuide . The InChIKey is KODBOAKYODOMIT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Bicyclic Germyl Radical Studies

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide, while not directly mentioned, relates to studies involving structurally similar bicyclic compounds. Research by Ishida et al. (2004) on the oxidation reaction of a potassium compound with tris(pentafluorophenyl)borane led to the formation of a stable bicyclic germyl radical. This study, pivotal for understanding the stability and reactivity of germyl radicals with a bicyclo[4.1.0]hept-3-ene skeleton, employed methods like X-ray crystallography and ESR spectroscopy to characterize the radical center (Ishida, Sekiguchi, Kobayashi, Nagase, 2004).

Antibiotic Stability Research

The stability of potassium salts in pharmaceutical compounds was examined in a study on potassium clavulanate by Fujii et al. (2010). They highlighted the chemical instability of this β-lactam antibiotic, particularly its tendency to hydrolyse, even in a solid state. Through X-ray analysis, the study detailed the arrangement of potassium cations and their interaction with carboxylate and hydroxy groups, offering insights into the structural stability of potassium-based pharmaceuticals (Fujii, Toyota, Sekine, Uekusa, Nugrahani, Asyarie, Soewandhi, Ibrahim, 2010).

Borylation Reactions and Arylborates Synthesis

A significant advancement in the field of organoboron chemistry was reported by Landmann et al. (2017), where the potassium salt of the boron-centred nucleophile B(CN)32- reacted with perfluorinated arenes. This research resulted in the formation of new stable tricyano(aryl)borates, broadening the utility of potassium compounds in synthesizing organoboron reagents for various organic transformations (Landmann, Hennig, Ignat’ev, Finze, 2017).

Propiedades

IUPAC Name |

potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODBOAKYODOMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C12CCCCC1C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

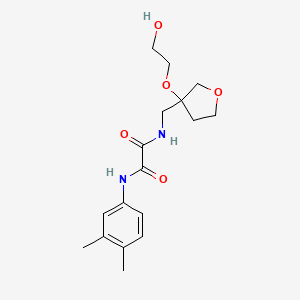

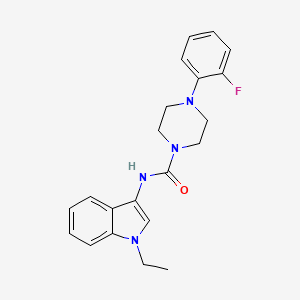

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

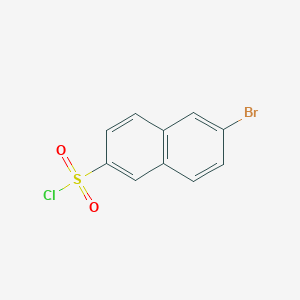

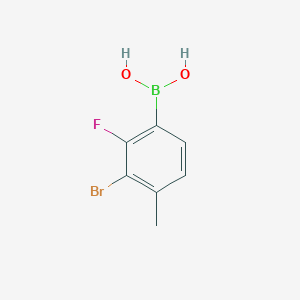

![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)

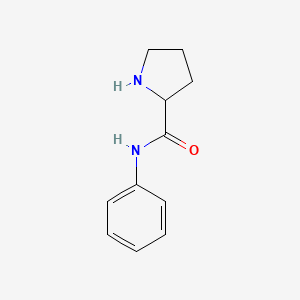

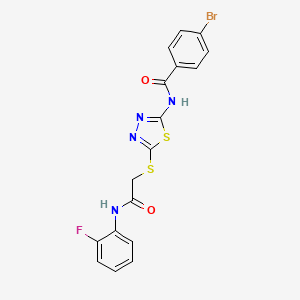

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2933900.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)